Cas no 122113-45-5 (but-2-enedioic acid; 9-methyl-3-(4-methylpiperazin-1-yl)-2,4,9-triazabicyclo[4.3.0]nona-1,3,5-trien-8-one)
![but-2-enedioic acid; 9-methyl-3-(4-methylpiperazin-1-yl)-2,4,9-triazabicyclo[4.3.0]nona-1,3,5-trien-8-one structure](https://it.kuujia.com/scimg/cas/122113-45-5x500.png)
122113-45-5 structure
Nome del prodotto:but-2-enedioic acid; 9-methyl-3-(4-methylpiperazin-1-yl)-2,4,9-triazabicyclo[4.3.0]nona-1,3,5-trien-8-one
but-2-enedioic acid; 9-methyl-3-(4-methylpiperazin-1-yl)-2,4,9-triazabicyclo[4.3.0]nona-1,3,5-trien-8-one Proprietà chimiche e fisiche
Nomi e identificatori
-
- but-2-enedioic acid
- 9-methyl-3-(4-methylpiperazin-1-yl)-2,4,9-triazabicyclo[4.3.0]nona-1,3,5-trien-8-one
- but-2-enedioic acid, 9-methyl-3-(4-methylpiperazin-1-yl)-2,4,9-triazab icyclo[4.3.0]nona-1,3,5-trien-8-one
- 6H-Pyrrolo(2,3-d)pyrimidin-6-one, 5,7-dihydro-7-methyl-2-(4-methyl-1-piperazinyl)-, (Z)-2-butenedioate (1:1)
- 7-methyl-2-(4-methylpiperazin-1-yl)-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one (2E)-but-2-enedioate
- 122113-45-5
- but-2-enedioic acid, 9-methyl-3-(4-methylpiperazin-1-yl)-2,4,9-triazab icyclo[4.3.0]nona-1,3,5-trien
- (E)-but-2-enedioic acid;7-methyl-2-(4-methylpiperazin-1-yl)-5H-pyrrolo[2,3-d]pyrimidin-6-one
- but-2-enedioic acid; 9-methyl-3-(4-methylpiperazin-1-yl)-2,4,9-triazabicyclo[4.3.0]nona-1,3,5-trien-8-one
-
- Inchi: InChI=1S/C12H17N5O.C4H4O4/c1-15-3-5-17(6-4-15)12-13-8-9-7-10(18)16(2)11(9)14-12;5-3(6)1-2-4(7)8/h8H,3-7H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+
- Chiave InChI: FCSMQHXKNDXBCC-WLHGVMLRSA-N
- Sorrisi: CN1C2C(=CN=C(N3CCN(C)CC3)N=2)CC1=O.C(O)(=O)/C=C/C(O)=O
Proprietà calcolate
- Massa esatta: 363.154
- Massa monoisotopica: 363.154
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 9
- Conta atomi pesanti: 26
- Conta legami ruotabili: 3
- Complessità: 447
- Conteggio di unità legate in modo Covalent: 2
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 1
- Superficie polare topologica: 127Ų
Proprietà sperimentali
- Densità: g/cm3
- Punto di ebollizione: 512.2°Cat760mmHg
- Punto di infiammabilità: 263.6°C
but-2-enedioic acid; 9-methyl-3-(4-methylpiperazin-1-yl)-2,4,9-triazabicyclo[4.3.0]nona-1,3,5-trien-8-one Letteratura correlata
-
Michael G. Edwards,Rodolphe F. R. Jazzar,Belinda M. Paine,Duncan J. Shermer,Michael K. Whittlesey,Jonathan M. J. Williams,Dean D. Edney Chem. Commun., 2004, 90-91
-
Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
-
Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
-
Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
122113-45-5 (but-2-enedioic acid; 9-methyl-3-(4-methylpiperazin-1-yl)-2,4,9-triazabicyclo[4.3.0]nona-1,3,5-trien-8-one) Prodotti correlati
- 1185005-61-1(1-(3-Chloro-benzyl)-1 H -pyrazol-4-ylamine; hydrochloride)
- 2680760-36-3(benzyl N-[(3-fluorocyclohexyl)methyl]carbamate)
- 1797895-19-2(5-methyl-N-[1-(oxolan-3-yl)pyrazol-4-yl]-1,2-oxazole-4-carboxamide)
- 1806593-36-1(3-(2-Chloropropanoyl)-4-methylphenylacetic acid)
- 71909-18-7(1-4-(5-tert-butyl-1H-1,2,3-triazol-1-yl)phenyl-2-chloroethan-1-one)
- 1396868-88-4(N-(2-{1,1'-biphenyl-4-yl}-2-hydroxypropyl)-2-(4-fluorophenyl)sulfanylacetamide)
- 1538626-90-2(tert-butyl 7-amino-2-oxa-5-azaspiro[3.4]octane-5-carboxylate)
- 1801454-72-7(5-Hydroxy-3-aza-bicyclo[5.1.0]octane-3-carboxylic acid benzyl ester)
- 1704321-72-1(3-(2-bromo-5-methoxyphenyl)prop-2-en-1-amine)
- 1805244-57-8(Ethyl 4-bromo-3-(difluoromethyl)-5-hydroxypyridine-2-acetate)
Fornitori consigliati
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti

atkchemica
Membro d'oro
CN Fornitore
Reagenti

Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Handan Zechi Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti
